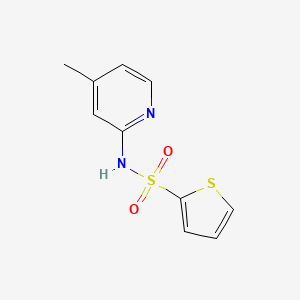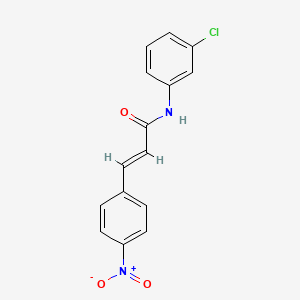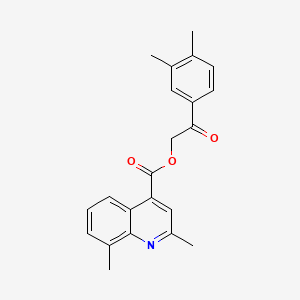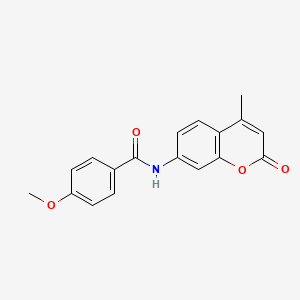
N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide: is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a methyl-substituted pyridine ring. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of study in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide typically involves the reaction of 4-methyl-2-aminopyridine with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile, and the reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: The compound’s antibacterial properties make it a candidate for the development of new antibiotics.
Industry: It can be used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide, particularly its antibacterial activity, involves the inhibition of β-lactamase enzymes in bacteria. These enzymes are responsible for conferring resistance to β-lactam antibiotics. By binding to the active site of the enzyme, the compound prevents the hydrolysis of the antibiotic, thereby restoring its efficacy against resistant bacterial strains .
Comparison with Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound has a carboxamide group instead of a sulfonamide group and has been studied for similar antibacterial properties.
N-(4-methylpyridin-2-yl)thiophene-2-sulfoxide: An oxidized derivative of the sulfonamide compound.
N-(4-methylpyridin-2-yl)thiophene-2-sulfone: Another oxidized derivative with different chemical properties.
Uniqueness: N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit β-lactamase enzymes makes it particularly valuable in the development of new antibacterial agents.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-4-5-11-9(7-8)12-16(13,14)10-3-2-6-15-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYOIKLMBFWAPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-naphthyloxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5709392.png)

![2-chloro-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5709402.png)
![(Z)-4-Amino-N'-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5709404.png)


![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-[3-(diethylamino)propyl]urea](/img/structure/B5709423.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![2-phenyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B5709445.png)
![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)
![1-NAPHTHYL[4-(2-THIENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B5709457.png)

![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)
